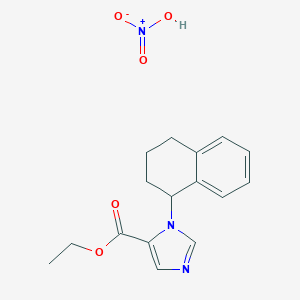
Ethonam nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethonam nitrate is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a nitrate ester that is synthesized from ethyl alcohol and nitric acid. Ethonam nitrate has been found to have a wide range of biochemical and physiological effects, making it a promising tool for studying various biological processes.
Wirkmechanismus
The mechanism of action of ethonam nitrate is not fully understood, but it is believed to work by increasing the production of nitric oxide (NO) in the body. NO is a potent vasodilator and is involved in a variety of physiological processes, including blood pressure regulation, immune function, and neurotransmission.
Biochemical and Physiological Effects:
Ethonam nitrate has been found to have a number of biochemical and physiological effects in the body. It has been shown to increase blood flow to the heart and other organs, improve endothelial function, and reduce platelet aggregation. It has also been found to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
Ethonam nitrate has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has a well-established mechanism of action. However, it also has some limitations, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are a number of potential future directions for research on ethonam nitrate. One area of interest is its potential applications in treating cardiovascular diseases, such as angina and hypertension. Another area of interest is its potential use as a tool for studying various biological processes, such as platelet aggregation and immune function. Further research is needed to fully understand the mechanism of action of ethonam nitrate and its potential applications in scientific research.
Synthesemethoden
Ethonam nitrate is synthesized through the reaction of ethyl alcohol with nitric acid. The reaction is typically carried out in a reflux apparatus, with the reactants heated under reflux for several hours. The resulting product is purified through distillation and recrystallization, yielding a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
Ethonam nitrate has been used in a variety of scientific research applications, including as a vasodilator, a bronchodilator, and a platelet aggregation inhibitor. It has also been studied for its potential applications in treating cardiovascular diseases, such as angina and hypertension.
Eigenschaften
CAS-Nummer |
15037-55-5 |
|---|---|
Molekularformel |
C16H19N3O5 |
Molekulargewicht |
333.34 g/mol |
IUPAC-Name |
ethyl 3-(1,2,3,4-tetrahydronaphthalen-1-yl)imidazole-4-carboxylate;nitric acid |
InChI |
InChI=1S/C16H18N2O2.HNO3/c1-2-20-16(19)15-10-17-11-18(15)14-9-5-7-12-6-3-4-8-13(12)14;2-1(3)4/h3-4,6,8,10-11,14H,2,5,7,9H2,1H3;(H,2,3,4) |
InChI-Schlüssel |
UOEKCNNIZWEMHG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=CN1C2CCCC3=CC=CC=C23.[N+](=O)(O)[O-] |
Kanonische SMILES |
CCOC(=O)C1=CN=CN1C2CCCC3=CC=CC=C23.[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







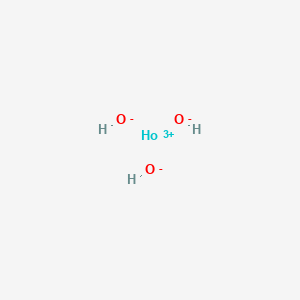
![[4-[(Z)-4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate](/img/structure/B77480.png)
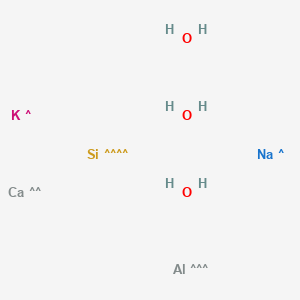


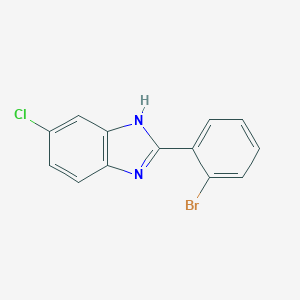
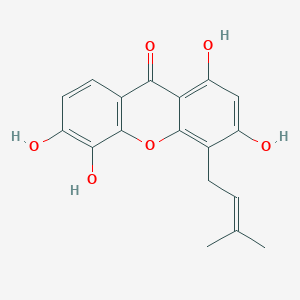

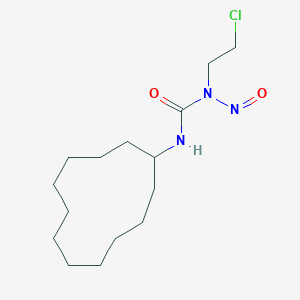
![2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile](/img/structure/B77495.png)